10-Dodecylacridine Orange Bromide

描述

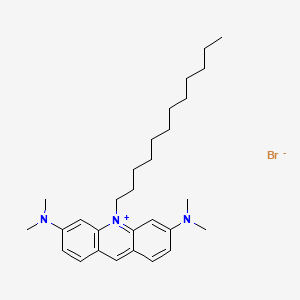

Structure

3D Structure of Parent

属性

IUPAC Name |

10-dodecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLXOOPBSHMQJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 10-Dodecylacridine Orange Bromide

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 10-Dodecylacridine Orange Bromide (DAO), a fluorescent probe primarily utilized in cellular and molecular biology research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a synthetic, hydrophobic fluorescent dye. Its defining feature is the covalent attachment of a twelve-carbon alkyl chain (dodecyl group) to the acridine (B1665455) orange core structure. This modification enhances its lipophilicity, facilitating its accumulation in lipid-rich environments such as cellular membranes. It is crucial to distinguish DAO from its analogs with different alkyl chain lengths, such as 10-nonylacridine orange bromide and 10-octadecylacridine orange bromide, as their properties and applications may vary.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | DAO; Acridine orange-10-dodecyl bromide; Dodecyl-Acridine Orange; BDA; D455; DADAB; 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide | [1] |

| CAS Number | 41387-42-2 | [1] |

| Molecular Formula | C29H44BrN3 | [1][2] |

| Molecular Weight | 514.58 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95% (by NMR) | [1] |

| Solubility | Soluble in DMSO, ethanol, and methanol.[1] | N/A |

| Excitation Maximum (λex) | ~494-495 nm | [3][4] |

| Emission Maximum (λem) | ~519-522 nm (in methanol)[3] | [3] |

| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1][5] | [1][5] |

Mechanism of Action and Key Applications

DAO is a valuable tool in cell biology due to its selective staining of intracellular organelles and its utility in specific cellular assays.

Mitochondrial Staining

The primary application of this compound is as a selective stain for mitochondria. Its hydrophobic nature drives its accumulation in the inner mitochondrial membrane. A key characteristic of DAO is that its staining is independent of the mitochondrial membrane potential.[1][2][5] This distinguishes it from other mitochondrial dyes like Rhodamine 123, whose uptake is dependent on the potential across the inner mitochondrial membrane. This property makes DAO particularly useful for assessing mitochondrial mass and morphology irrespective of the cell's metabolic state.

Apoptosis Detection

While the parent compound, acridine orange, is commonly used in conjunction with ethidium (B1194527) bromide for apoptosis assays, DAO's mitochondrial localization provides a tool to study the role of mitochondria in programmed cell death.[6][7][8] Changes in mitochondrial morphology and mass, which can be visualized with DAO, are often associated with the progression of apoptosis.

Multidrug Resistance (MDR) Studies

Fluorescent probes are employed in the study of multidrug resistance, often to investigate the activity of efflux pumps like P-glycoprotein. While specific protocols for DAO in MDR research are not extensively detailed in the provided results, its parent compound, acridine orange, has been used in this context.[3] The principle involves loading cells with the fluorescent dye and measuring its retention. Cells with high efflux pump activity would expel the dye more rapidly, resulting in lower fluorescence intensity.

Interaction with Nucleic Acids

The core acridine orange structure is known to intercalate with DNA and RNA.[9][10][11] This interaction leads to changes in the spectral properties of the dye. While the dodecyl chain in DAO directs it primarily to mitochondria, the potential for nucleic acid binding should be considered, especially at higher concentrations or in permeabilized cells.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol 1: Staining of Mitochondria in Mammalian Cells for Fluorescence Microscopy

Objective: To visualize mitochondria in live or fixed mammalian cells.

Materials:

-

This compound (DAO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Coverslips

-

Microscope slides

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter)

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of DAO in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed mammalian cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the 1 mM DAO stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the DAO staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess dye.

-

Imaging: Mount the coverslip onto a microscope slide with a drop of PBS or mounting medium. Observe the stained cells using a fluorescence microscope. Mitochondria should appear as green fluorescent structures.

Protocol 2: Flow Cytometric Analysis of Mitochondrial Mass

Objective: To quantify changes in mitochondrial mass in a cell population.

Materials:

-

This compound (DAO)

-

DMSO

-

PBS

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells by trypsinization or scraping and wash them with PBS. Resuspend the cells in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add the DAO stock solution to the cell suspension to a final working concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the final cell pellet in cold PBS for flow cytometric analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green fluorescence emission filter (e.g., 525/30 nm). The geometric mean of the fluorescence intensity of the cell population can be used as a measure of mitochondrial mass.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the use of this compound.

Caption: Workflow for mitochondrial staining with DAO.

Caption: Principle of AO/EB staining for apoptosis.

Caption: Simplified intrinsic apoptosis pathway.

Safety and Handling

This compound is intended for research use only. As with all chemicals, appropriate safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, handle with gloves and eye protection in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a solid foundation for the use of this compound in research. For specific applications, further optimization of protocols may be necessary.

References

- 1. adipogen.com [adipogen.com]

- 2. vincibiochem.it [vincibiochem.it]

- 3. Acridine orange 10-nonyl bromide - CAS-Number 75168-11-5 - Order from Chemodex [chemodex.com]

- 4. 10-Octadecylacridine orange bromide, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]

- 5. This compound - CAS-Number 41387-42-2 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection and quantification of live, apoptotic, and necrotic human peripheral lymphocytes by single-laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nathan.instras.com [nathan.instras.com]

10-Dodecylacridine Orange Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Dodecylacridine Orange Bromide (DAO) is a cationic, hydrophobic fluorescent probe belonging to the acridine (B1665455) orange family of dyes. Characterized by a dodecyl alkyl chain attached to the acridine nitrogen atom, this molecule exhibits specific intracellular localization and fluorescent properties that make it a valuable tool in various research applications. This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and experimental considerations for the use of this compound, with a focus on its applications in mitochondrial analysis and surfactant determination.

Core Properties

This compound is a synthetic, orange solid with specific chemical and physical properties that are critical to its function as a fluorescent probe.

| Property | Value |

| CAS Number | 41387-42-2 |

| Molecular Formula | C₂₉H₄₄BrN₃ |

| Molecular Weight | 514.58 g/mol |

| Appearance | Orange solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. |

| Excitation Maximum (λex) | 495 nm (in Methanol) |

| Emission Maximum (λem) | 520 nm (in Methanol) |

Synonyms: DAO, Acridine orange-10-dodecyl bromide, Dodecyl-Acridine Orange, BDA, D455, DADAB, 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide.

Mechanism of Action and Applications

The unique chemical structure of this compound, combining a planar cationic acridine ring with a long hydrophobic dodecyl chain, dictates its interaction with cellular components and its utility in specific analytical methods.

Mitochondrial Staining

This compound is a lipophilic cation that selectively accumulates in mitochondria. The primary mechanism of this accumulation is the hydrophobic interaction of the dodecyl tail with the lipid-rich inner mitochondrial membrane. This interaction is a key differentiator from other mitochondrial probes like Rhodamine 123, which accumulate primarily based on the mitochondrial membrane potential.

A significant and debated characteristic of N-alkyl acridine orange derivatives is the influence of mitochondrial membrane potential (ΔΨm) on their accumulation. While some sources suggest that the staining by this compound is independent of membrane potential, studies on the closely related 10-nonyl acridine orange (NAO) have shown a clear dependence.[1][2] It is plausible that while the initial association is driven by hydrophobic interactions with membrane components like cardiolipin (B10847521), the positively charged acridine headgroup is still influenced by the negative-inside mitochondrial membrane potential. This suggests that while not solely driven by ΔΨm, changes in membrane potential could still affect the probe's fluorescence intensity.

The length of the alkyl chain plays a critical role in mitochondrial targeting. Studies on various N-alkyl acridine orange analogues have shown that intermediate chain lengths, such as hexyl and nonyl, are optimal for specific mitochondrial accumulation. Very short or very long chains can reduce targeting efficiency.[3]

Determination of Cationic Surfactants

The amphipathic nature of this compound makes it a useful indicator in the analysis of cationic surfactants. In aqueous solutions, cationic surfactants form micelles above a certain concentration (the critical micelle concentration). The hydrophobic dodecyl tail of the dye can partition into the hydrophobic core of these micelles, while the charged acridine headgroup remains at the micelle-water interface. This change in the microenvironment of the dye molecule leads to a measurable change in its fluorescence properties, which can be correlated to the concentration of the cationic surfactant.

Experimental Protocols

Mitochondrial Staining in Live Cells (Adapted Protocol)

-

Reagent Preparation:

-

Prepare a stock solution of this compound at 1-10 mM in high-quality, anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency.

-

-

Staining:

-

Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration. A starting concentration range of 20-200 nM is recommended for initial optimization.[3]

-

Remove the culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove excess dye.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (e.g., a filter set for FITC or GFP).

-

Excitation is typically around 495 nm, and emission is collected around 520 nm.

-

Synthesis of N-Alkyl Acridine Orange Derivatives (General Procedure)

A general method for the synthesis of N-alkyl acridine orange derivatives involves the quaternization of the acridine orange base with an appropriate alkyl halide.[4][5]

-

Reaction Setup:

-

Dissolve acridine orange base in a suitable high-boiling point aprotic solvent (e.g., o-dichlorobenzene or N,N-dimethylformamide).

-

Add an excess of the corresponding n-alkyl bromide (in this case, 1-bromododecane).

-

Add a mild base, such as sodium carbonate, to act as a proton scavenger.

-

-

Reaction Conditions:

-

Heat the reaction mixture at an elevated temperature (e.g., 150-170°C) for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent.

-

Collect the solid product by filtration and wash with a suitable solvent to remove impurities.

-

Further purification can be achieved by recrystallization from a solvent mixture such as ethanol/ether.

-

Concluding Remarks

This compound is a valuable fluorescent probe for the study of mitochondria and for the analysis of cationic surfactants. Its utility in mitochondrial staining is attributed to its hydrophobic dodecyl chain, which facilitates its accumulation in the inner mitochondrial membrane. While its dependence on membrane potential is a subject of ongoing discussion, it remains a useful tool for visualizing mitochondrial morphology. Researchers utilizing this probe should carefully consider the potential influence of membrane potential on their experimental results and perform appropriate controls. Further optimization of staining protocols for specific applications is essential to ensure reliable and reproducible data.

References

- 1. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting of mitochondria by 10-N-alkyl acridine orange analogues: role of alkyl chain length in determining cellular uptake and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of N-alkyl acridine orange dyes as fluorescence probes for the determination of cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Properties of 10-Dodecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Dodecylacridine Orange Bromide is a lipophilic cationic fluorescent dye belonging to the acridine (B1665455) orange family. Its chemical structure, featuring a dodecyl alkyl chain, facilitates its partitioning into hydrophobic environments, most notably biological membranes. This property, combined with the inherent spectral characteristics of the acridine orange chromophore, makes it a valuable tool in various research applications, particularly for the investigation of mitochondria. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for their characterization, and a visualization of its mechanism of action in cellular staining.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N/A |

| CAS Number | 41387-42-2 |

| Molecular Formula | C₂₉H₄₄BrN₃ |

| Molecular Weight | 514.58 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO, ethanol, and methanol.[1] |

Spectral Properties

The spectral properties of this compound are influenced by its local environment, including solvent polarity and its aggregation state (monomer vs. dimer). While specific high-resolution spectral data for the dodecyl derivative is not extensively published, the properties can be inferred from its close analogs, such as 10-Nonylacridine Orange and 10-Octadecylacridine Orange, and the parent compound, Acridine Orange.

| Parameter | Value (in Ethanol/Methanol) |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~520 - 525 nm |

| Quantum Yield (Φf) | Data not specifically available for the dodecyl derivative. The parent compound, Acridine Orange, has a reported quantum yield of approximately 0.46. However, this value is highly dependent on the solvent and binding state. |

| Fluorescence Lifetime (τ) | Data not specifically available for the dodecyl derivative. The parent compound, Acridine Orange, exhibits lifetimes in the range of 2-5 ns depending on its environment and binding partner.[2] |

Note: The spectral properties, particularly the emission maximum and quantum yield, can shift upon binding to biological structures like mitochondrial membranes.

Mechanism of Action in Mitochondrial Staining

This compound is widely utilized as a fluorescent probe for visualizing mitochondria in living cells. Its mechanism of action is primarily driven by its lipophilic and cationic nature. The dodecyl chain facilitates its insertion into cellular membranes, and the positive charge on the acridine orange core promotes its accumulation in organelles with a negative membrane potential, such as mitochondria.

While some reports suggest that the staining by 10-alkylacridine orange derivatives is independent of the mitochondrial membrane potential, others indicate a dependence.[3][4] It is believed that the dye interacts with anionic lipids within the inner mitochondrial membrane, such as cardiolipin. This interaction can lead to changes in the dye's fluorescence properties.

Below is a diagram illustrating the proposed workflow of mitochondrial staining with this compound.

Caption: A general workflow for staining mitochondria in cultured cells using this compound.

The following diagram illustrates the proposed mechanism of accumulation within the mitochondria.

Caption: Proposed mechanism of this compound accumulation in mitochondria.

Experimental Protocols

Determination of Absorption and Emission Spectra

Objective: To determine the excitation and emission maxima of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

-

Prepare a dilute working solution (e.g., 1-10 µM) in the same solvent. The absorbance at the maximum should be below 0.1 to avoid inner filter effects.

-

Absorption Spectrum:

-

Use the spectrophotometer to scan the absorbance of the working solution from approximately 350 nm to 600 nm.

-

Use the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λabs_max).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λabs_max.

-

Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

-

Identify the wavelength of maximum emission (λem_max).

-

-

Excitation Spectrum:

-

Set the emission wavelength of the fluorometer to the determined λem_max.

-

Scan the excitation spectrum from approximately 350 nm to a wavelength slightly lower than the emission wavelength.

-

The resulting spectrum should resemble the absorption spectrum.

-

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound

-

A quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of five dilutions for both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

-

Calculate the quantum yield of the sample using the following equation:

Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent. If the same solvent is used for both, this term becomes 1.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

-

Pulsed light source (e.g., laser diode or LED) with an excitation wavelength close to the absorbance maximum of the dye.

-

A scattering solution (e.g., dilute Ludox) for measuring the instrument response function (IRF).

Procedure (using TCSPC):

-

Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Acquire the fluorescence decay profile by collecting photons over a set time period.

-

Measure the IRF of the system using a scattering solution.

-

Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Conclusion

This compound is a versatile fluorescent probe with spectral properties that are sensitive to its environment. This makes it a powerful tool for studying cellular components, particularly mitochondria. While specific quantitative data for the dodecyl derivative, such as quantum yield and lifetime, require further experimental determination, the information available for its analogs provides a strong basis for its application in fluorescence microscopy and other biophysical studies. The protocols outlined in this guide provide a framework for the detailed characterization of its spectral properties, enabling researchers to effectively utilize this dye in their investigations.

References

10-Dodecylacridine Orange Bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Dodecylacridine Orange Bromide is a lipophilic cationic fluorescent dye notable for its application in cellular imaging, particularly for the selective staining of mitochondria. Its utility in research and potential diagnostic applications hinges on a thorough understanding of its physicochemical properties, primarily its solubility in various solvents and its stability under different storage and experimental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with data from its parent compound, Acridine (B1665455) Orange, to offer a broader context. Detailed experimental protocols for assessing these properties are also presented to aid in the design and execution of robust scientific studies.

Solubility

Table 1: Solubility of this compound and Acridine Orange

| Compound | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Acridine Orange | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] |

| Ethanol | ~0.3 mg/mL[1] | |

| Dimethylformamide (DMF) | ~2 mg/mL[1] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[1] | |

| Water | 10 mg/mL[2] |

Stability

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for determining appropriate storage conditions. Key factors influencing its stability include temperature, light exposure, and pH.

Table 2: Stability Profile of this compound and General Acridine Dyes

| Compound/Class | Condition | Stability Profile |

| This compound | Storage Temperature | Stable for ≥ 2 years at +4°C. |

| Light and Moisture | Should be protected from light and moisture. | |

| Acridine Dyes (General) | Photostability | Subject to photodegradation, including N-demethylation and photodimerization. The rate is influenced by factors such as pH and the presence of catalysts.[3] |

| pH | The fluorescence intensity of acridine dyes can be pH-dependent.[4] |

Experimental Protocols

Standardized protocols are essential for the accurate determination of solubility and stability. The following sections outline general methodologies that can be adapted for this compound.

Determination of Solubility (Adapted from general methods for sparingly soluble dyes)

This protocol describes a method for determining the solubility of a compound in a given solvent by measuring the concentration of a saturated solution.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the solvent of interest in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter (e.g., 0.22 µm) can also be used.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility of the compound.

-

Assessment of Photostability (Adapted from general methods for acridine dyes)

This protocol outlines a method to evaluate the degradation of this compound upon exposure to light.

-

Solution Preparation:

-

Prepare a solution of this compound in the desired solvent at a known concentration. The initial absorbance at λmax should be in the linear range of the spectrophotometer (typically 0.5 - 1.0).

-

-

Light Exposure:

-

Expose the solution to a controlled light source (e.g., a xenon lamp or a specific wavelength light source) for defined periods. A control sample should be kept in the dark under the same temperature conditions.

-

-

Monitoring Degradation:

-

At regular time intervals, measure the UV-Vis absorption spectrum of the exposed and control solutions.

-

A decrease in the absorbance at λmax indicates photodegradation.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound (calculated from the absorbance at λmax relative to the initial absorbance) against the exposure time.

-

The rate of degradation can be determined from the slope of this curve.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic overview of the experimental steps for determining the solubility of a compound.

Factors Affecting Acridine Dye Stability

References

An In-Depth Technical Guide to 10-Dodecylacridine Orange Bromide (CAS Number: 41387-42-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

10-Dodecylacridine Orange Bromide, with the CAS number 41387-42-2, is a synthetic, hydrophobic fluorescent probe belonging to the acridine (B1665455) dye family. Its structure is characterized by a tricyclic acridine core, substituted with dimethylamino groups, and a C12 alkyl (dodecyl) chain attached to the central nitrogen atom. This lipophilic tail is crucial for its biological activity, particularly its ability to penetrate cellular membranes and localize within specific organelles. It is widely recognized for its selective staining of the inner mitochondrial membrane, a property that makes it a valuable tool in cellular biology and biomedical research.

Physicochemical and Spectroscopic Properties

The dodecyl chain significantly influences the physicochemical properties of the acridine orange core, enhancing its hydrophobicity and membrane permeability. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 41387-42-2 | [1] |

| Molecular Formula | C₂₉H₄₄BrN₃ | [1] |

| Molecular Weight | 514.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, ethanol (B145695), and methanol. | [1] |

| Excitation Wavelength (λex) | ~493 nm (in methanol) | |

| Emission Wavelength (λem) | ~520 nm (in methanol) | |

| Storage Conditions | +4°C, protected from light and moisture. | [2] |

| Stability | Stable for at least 2 years under recommended storage conditions. | [2] |

Mechanism of Action and Biological Applications

Mitochondrial Targeting and Staining

The primary and most well-documented application of this compound is its use as a selective fluorescent probe for mitochondria. The mechanism of its accumulation in the inner mitochondrial membrane is attributed to its hydrophobic interactions facilitated by the long dodecyl chain.

A key characteristic of this probe is that its staining of the inner mitochondrial membrane is reportedly not dependent on the mitochondrial membrane potential.[1] This distinguishes it from other mitochondrial probes like rhodamine 123, whose accumulation is driven by the electrochemical gradient across the inner mitochondrial membrane.[4][5] This feature makes this compound a potentially more reliable marker for mitochondrial mass and morphology, irrespective of the energetic state of the mitochondria.

The length of the N-alkyl chain on the acridine orange core has been shown to be a critical determinant of its cellular uptake and mitochondrial targeting efficiency.[6] Studies on various 10-N-alkyl acridine orange analogues have indicated that an optimal chain length exists for specific mitochondrial localization, with very short or very long chains being less effective.[6]

Caption: Mitochondrial targeting of this compound.

Anticancer and Antimicrobial Potential

Acridine derivatives, in general, are known for their biological activities, including anticancer and antimicrobial properties. The proposed mechanism often involves the intercalation of the planar acridine ring into the DNA of cancer cells or microorganisms, leading to the inhibition of DNA replication and transcription, and ultimately cell death. The dodecyl chain in this compound may enhance its cellular uptake and interaction with cellular membranes, potentially contributing to its cytotoxic effects.

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in the reviewed literature, the general class of long-chain alkylacridinium compounds has shown promising antimicrobial activity.[7][8] The length of the alkyl chain is a critical factor, with chains of 10-14 carbons often exhibiting optimal antimicrobial efficacy.[7] The proposed mechanism for antimicrobial action involves the disruption of the bacterial cell membrane.[8]

Caption: Proposed anticancer and antimicrobial mechanisms.

Experimental Protocols

Synthesis of 10-Alkylacridine Orange Derivatives

A general method for the synthesis of 10-N-alkyl acridine orange analogues involves the alkylation of acridine orange base with an appropriate alkyl halide.

Materials:

-

Acridine Orange base

-

Dodecyl bromide

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Stirring and heating apparatus

-

Purification system (e.g., column chromatography or recrystallization)

Procedure (General):

-

Dissolve acridine orange base in an anhydrous solvent under an inert atmosphere.

-

Add dodecyl bromide to the solution.

-

Heat the reaction mixture with stirring for a specified time and at a specific temperature (optimization may be required).

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General synthesis workflow for this compound.

Mitochondrial Staining for Confocal Microscopy

This protocol provides a general guideline for staining mitochondria in live cells. Optimization of dye concentration and incubation time may be necessary depending on the cell type.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration in the range of 20-100 nM is a good starting point.[6]

-

Remove the existing medium from the cultured cells and replace it with the staining solution.

-

Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-30 minutes).

-

After incubation, wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).

-

Image the stained cells using a confocal microscope with excitation and emission wavelengths appropriate for the dye (e.g., excitation at ~488 nm and emission collected at ~500-550 nm).[9]

Flow Cytometry for Mitochondrial Analysis

This protocol outlines a general procedure for analyzing mitochondrial content using this compound and flow cytometry.

Materials:

-

Cell suspension

-

This compound stock solution

-

Cell culture medium or PBS

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cells to be analyzed.

-

Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in culture medium or PBS.

-

Add the this compound working solution to the cell suspension to achieve the desired final concentration (optimization may be required).

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

(Optional) Wash the cells with PBS to remove excess dye. This may not be necessary for all cell types.

-

Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., blue laser at 488 nm) and emission filter (e.g., a bandpass filter around 530 nm).[5]

Caption: Workflow for cell staining and analysis.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct modulation of specific signaling pathways by this compound. The biological effects of acridine derivatives are often linked to their interaction with nucleic acids, which can indirectly affect numerous cellular processes. Given its mitochondrial localization, it is plausible that this compound could influence signaling pathways related to mitochondrial function, such as those involved in apoptosis (e.g., the intrinsic pathway involving cytochrome c release) or cellular metabolism. However, further research is required to elucidate the specific signaling cascades that are directly or indirectly affected by this compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed.

Conclusion

This compound is a valuable fluorescent probe for the selective staining of the inner mitochondrial membrane, with the significant advantage of its staining being independent of the mitochondrial membrane potential. Its hydrophobic nature, conferred by the dodecyl chain, is key to its mechanism of action. While its potential as an anticancer and antimicrobial agent is suggested by the broader class of acridine compounds, specific data and detailed mechanistic studies for the 10-dodecyl derivative are still emerging. This guide provides a comprehensive overview of the current knowledge and offers a foundation for researchers and drug development professionals to utilize this compound effectively in their studies. Further investigations are warranted to fully characterize its photophysical properties, cytotoxic profile, and impact on cellular signaling pathways.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound - CAS-Number 41387-42-2 - Order from Chemodex [chemodex.com]

- 3. omlc.org [omlc.org]

- 4. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compared flow cytometric analysis of mitochondria using 10-n-nonyl acridine orange and rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of mitochondria by 10-N-alkyl acridine orange analogues: role of alkyl chain length in determining cellular uptake and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyl Tail Variation on Chalcone‐Based Quaternary Pyridinium Salts as Rule‐of‐Thumb for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]

The Cellular Gateway: A Technical Guide to the Uptake of 10-Dodecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Dodecylacridine Orange Bromide (DAO) is a cationic, lipophilic fluorescent dye characterized by a dodecyl alkyl chain attached to the acridine (B1665455) orange core. This structural feature imparts a significant hydrophobic character to the molecule, governing its interaction with biological membranes. This technical guide synthesizes the current understanding of the cellular entry mechanism of DAO, detailing the theoretical basis for its uptake, outlining relevant experimental protocols, and providing visual representations of the involved processes. The primary mechanism of cellular entry for DAO is passive diffusion across the plasma membrane, driven by its high lipophilicity. Upon entering the cell, DAO selectively accumulates in the inner mitochondrial membrane, a process notably independent of the mitochondrial membrane potential. While direct quantitative kinetic data for DAO uptake is not extensively available in the literature, this guide provides a framework for its empirical determination.

The Core Mechanism: Passive Diffusion

The cellular uptake of this compound is predominantly governed by passive diffusion, a process driven by the concentration gradient of the molecule across the cell membrane and its physicochemical properties. The key to this mechanism lies in the molecule's pronounced lipophilicity, endowed by the 12-carbon dodecyl chain.

Key Physicochemical Drivers:

-

Lipophilicity: The long alkyl chain of DAO significantly increases its affinity for the hydrophobic lipid core of the plasma membrane. This allows the molecule to readily partition from the aqueous extracellular environment into the lipid bilayer.

-

Concentration Gradient: DAO will move from an area of high concentration (the extracellular medium) to an area of lower concentration (the cytoplasm) until equilibrium is reached.

-

Neutral Charge at Physiological pH: While the bromide salt is ionic, the acridine orange moiety has a weakly basic nature, which can facilitate its transit across the membrane.

The process can be visualized as a two-step partitioning event: first, from the aqueous exterior into the lipid bilayer, and second, from the lipid bilayer into the aqueous cytoplasm.

Figure 1: A simplified logical diagram illustrating the passive diffusion of this compound (DAO) across the plasma membrane.

Intracellular Localization: Targeting the Mitochondria

Following its entry into the cytoplasm, DAO exhibits a strong affinity for and accumulates in the inner mitochondrial membrane. This selective localization is a key feature of this fluorescent probe. A crucial aspect of this accumulation is its independence from the mitochondrial membrane potential. This distinguishes it from other mitochondrial probes like Rhodamine 123, whose accumulation is driven by the negative potential across the inner mitochondrial membrane. The affinity of long-chain acridine orange derivatives for mitochondria is thought to be related to their interaction with specific mitochondrial lipids, such as cardiolipin, although this is not the sole determinant.

Figure 2: Diagram showing the intracellular trafficking of DAO to the inner mitochondrial membrane.

Quantitative Analysis of Cellular Uptake

While specific uptake kinetic values for this compound are not readily found in published literature, the following table outlines the key quantitative parameters that are essential for characterizing the cellular uptake of such a lipophilic dye.

| Parameter | Description | Typical Unit | Relevance for DAO |

| Permeability Coefficient (P) | A measure of the ease with which a molecule can cross a membrane. | cm/s | High expected value due to high lipophilicity. |

| Uptake Rate | The amount of substance taken up by cells per unit time. | pmol/min/mg protein | Can be determined experimentally using fluorescence measurements. |

| Intracellular Concentration | The concentration of the probe inside the cell. | µM or ng/mL | Can be quantified using fluorescence microscopy with calibration curves. |

| Partition Coefficient (LogP) | A measure of the lipophilicity of a compound. | Unitless | High positive value is characteristic of DAO. |

Experimental Protocols for Studying DAO Cellular Entry

To empirically determine the cellular uptake mechanism and kinetics of this compound, a series of well-established experimental protocols can be employed.

Protocol for Measuring Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization and quantification of DAO uptake in live cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes.

-

This compound (DAO) stock solution (e.g., 1 mM in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Confocal or fluorescence microscope with appropriate filter sets for Acridine Orange (Excitation/Emission: ~490/530 nm).

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes at a suitable density to achieve 60-80% confluency on the day of the experiment.

-

DAO Incubation: Prepare working solutions of DAO in pre-warmed cell culture medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the DAO-containing medium to the cells and incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.

-

Washing: After incubation, aspirate the DAO-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dye.

-

Imaging: Immediately add fresh PBS or imaging buffer to the cells and acquire images using a fluorescence microscope. Capture images from multiple fields of view for each condition.

-

Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity per cell.

Figure 3: Experimental workflow for quantifying DAO cellular uptake using fluorescence microscopy.

Protocol for Investigating the Uptake Mechanism using Inhibitors

To confirm that the uptake of DAO is primarily through passive diffusion and not an active or endocytic process, various metabolic and pathway-specific inhibitors can be used.

Materials:

-

Same as in Protocol 4.1.

-

Inhibitors of endocytosis (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis).

-

Inhibitors of active transporters (e.g., Verapamil for P-glycoprotein).

-

Metabolic inhibitors (e.g., Sodium Azide and 2-Deoxy-D-glucose to deplete ATP).

Procedure:

-

Cell Seeding: As in Protocol 4.1.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the chosen inhibitor at a pre-determined, non-toxic concentration for a specific duration (e.g., 30-60 minutes) at 37°C.

-

DAO Co-incubation: Without washing out the inhibitor, add the DAO working solution (containing the inhibitor at the same concentration) to the cells and incubate for a fixed time point (e.g., 30 minutes).

-

Washing and Imaging: Follow steps 5-7 from Protocol 4.1.

-

Data Analysis: Compare the mean fluorescence intensity of cells treated with inhibitors to the control cells (DAO only). A significant reduction in fluorescence intensity in the presence of an inhibitor would suggest the involvement of that specific pathway. For DAO, it is expected that these inhibitors will have a minimal effect on its uptake.

Figure 4: Experimental workflow for elucidating the cellular uptake mechanism of DAO using inhibitors.

Signaling Pathways

Currently, there is no evidence in the scientific literature to suggest that the entry of this compound into cells involves or activates any specific signaling pathways. Its mechanism of action as a fluorescent probe is based on its direct interaction with cellular components, primarily the inner mitochondrial membrane, rather than through the modulation of cell signaling cascades.

Conclusion

The cellular entry of this compound is a process fundamentally driven by its hydrophobic nature, leading to passive diffusion across the plasma membrane. Its subsequent accumulation in the inner mitochondrial membrane, independent of membrane potential, makes it a valuable tool for mitochondrial studies. While direct quantitative data on its uptake kinetics are sparse, the experimental frameworks provided in this guide offer robust methods for researchers to characterize its cellular transport and localization in their specific model systems. The lack of involvement of active transport or endocytic pathways simplifies its application as a direct-acting fluorescent probe. Future research could focus on precise measurements of its permeability coefficient in various cell types and further elucidation of its interactions with mitochondrial components.

10-Dodecylacridine Orange Bromide: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of 10-Dodecylacridine Orange Bromide (DAO), a versatile fluorescent probe. This document details the spectral properties of DAO in various states, outlines experimental protocols for its use, and illustrates key concepts through diagrams.

Core Spectral Properties

This compound is a hydrophobic derivative of acridine (B1665455) orange, a well-known nucleic acid and lysosomal stain. The addition of the dodecyl chain enhances its lipophilicity, making it particularly useful for probing cellular membranes, such as the inner mitochondrial membrane. Its fluorescence is highly dependent on its environment and binding state, a property that is crucial for its various applications.

Quantitative Spectral Data

The following table summarizes the key excitation and emission maxima for this compound and its parent compound, Acridine Orange, under different conditions.

| Compound | Condition | Excitation Max (λex) | Emission Max (λem) | Notes |

| This compound | In Methanol | ~493 nm | ~520 nm | Monomeric form in an organic solvent. |

| 10-Octadecylacridine Orange Bromide | In Ethanol | ~495 nm | ~520 nm | Data from a close analog, suggesting similar properties for DAO in ethanol.[1][2] |

| Acridine Orange (Parent Compound) | Bound to dsDNA | ~502 nm | ~525 nm (Green) | Intercalation into the double helix leads to green fluorescence.[3] |

| Acridine Orange (Parent Compound) | Bound to ssDNA or RNA | ~460 nm | ~650 nm (Red) | Electrostatic interactions and stacking lead to red fluorescence. |

Experimental Protocols

General Fluorescence Spectroscopy of this compound

This protocol outlines the steps for measuring the fluorescence excitation and emission spectra of DAO in a solvent using a spectrofluorometer.

a. Materials:

-

This compound (DAO)

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, DMSO)

-

Spectrofluorometer with a quartz cuvette

b. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DAO in the chosen solvent (e.g., 1 mM in DMSO). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest to a final concentration suitable for fluorescence measurements (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

-

Place a cuvette with the solvent blank in the sample holder and record a blank spectrum to subtract from the sample spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 525 nm).

-

Scan a range of excitation wavelengths (e.g., 400-510 nm).

-

The peak of this spectrum will be the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex (e.g., 493 nm).

-

Scan a range of emission wavelengths (e.g., 500-700 nm).

-

The peak of this spectrum will be the emission maximum (λem).

-

Protocol for Observing DAO Interaction with Nucleic Acids

This protocol provides a general framework for observing the spectral shifts of acridine orange derivatives upon binding to DNA or RNA.

a. Materials:

-

This compound (DAO) stock solution

-

dsDNA and ssRNA stock solutions in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

Buffer solution

b. Procedure:

-

Sample Preparation:

-

Prepare a solution of DAO in the buffer at a fixed concentration (e.g., 5 µM).

-

Prepare a series of solutions with the same DAO concentration but with increasing concentrations of dsDNA or ssRNA.

-

-

Incubation: Allow the mixtures to incubate at room temperature for a short period (e.g., 15-30 minutes) to allow for binding to reach equilibrium. Protect from light.

-

Fluorescence Measurement:

-

For each sample, measure the emission spectrum.

-

For samples with expected green fluorescence (dsDNA), excite at approximately 502 nm and scan the emission from 510 nm to 700 nm.

-

For samples with expected red fluorescence (ssRNA), excite at approximately 460 nm and scan the emission from 550 nm to 750 nm.

-

-

Data Analysis: Plot the emission spectra for each nucleic acid concentration to observe the shift from the free dye's spectrum and the differential emission for dsDNA versus ssRNA.

Visualizations

The following diagrams illustrate the experimental workflow for fluorescence spectroscopy and the principle of differential staining of nucleic acids by acridine orange derivatives.

References

An In-depth Technical Guide to the Safe Handling and Application of 10-Dodecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for 10-Dodecylacridine Orange Bromide (DAO), a fluorescent probe utilized in cellular and mitochondrial research. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound (CAS Number: 41387-42-2) is a synthetic, hydrophobic fluorescent dye.[1][2] While there are minor discrepancies across supplier documentation, the most frequently cited properties are summarized below. Researchers should always refer to the lot-specific data provided by their supplier.

| Property | Value | Source |

| CAS Number | 41387-42-2 | [1][3] |

| Molecular Formula | C29H44BrN3 | [1][2][4] |

| Molecular Weight | 514.58 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, ethanol, or methanol | [1] |

| Purity | ≥95% (as determined by 1H-NMR) | [1] |

Safety and Hazard Information

This compound is a chemical that requires careful handling to minimize exposure and risk. The following table summarizes the known hazard information.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Potentially toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[5] |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5] |

| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5] |

| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[5] |

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[3]

-

Body Protection: A lab coat or other suitable protective clothing.[3] For larger quantities or where there is a risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]

Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Protocol |

| Handling | Handle in a well-ventilated place.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Protect from light and moisture.[1] For long-term storage, a temperature of +4°C is recommended, at which it is stable for at least 2 years.[1] |

| Disposal | Dispose of contents and container to an approved waste disposal plant.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3] |

Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed:

| Emergency | First Aid/Spill Response |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[3][5] |

| Spill | Evacuate personnel to a safe area.[3] Avoid dust formation and breathing vapors, mist, or gas.[3] Wear personal protective equipment.[3] Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3] Sweep up and shovel into suitable, closed containers for disposal.[3] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Wear a self-contained breathing apparatus for firefighting if necessary.[3] |

Mechanism of Action and Experimental Application

This compound is a hydrophobic fluorescent probe that selectively stains the inner mitochondrial membranes.[1][2] Unlike some other mitochondrial stains, its accumulation is not dependent on the mitochondrial membrane potential.[1][2] This property makes it a useful tool for assessing mitochondrial mass and structure.

Mechanism of Mitochondrial Staining

The staining mechanism is based on the hydrophobic interactions between the dodecyl tail of the DAO molecule and the lipid-rich environment of the inner mitochondrial membrane. The acridine (B1665455) orange head group is the fluorescent component of the molecule.

References

The Synthesis and Application of Acridine Orange Derivatives: A Technical Guide for Drug Discovery

Acridine (B1665455) orange (AO) is a versatile fluorescent dye that has been a cornerstone of cell biology for decades. Its ability to intercalate into DNA and RNA, exhibiting distinct fluorescence emission spectra—green for double-stranded DNA and red for single-stranded RNA and DNA—has made it an invaluable tool for studying nucleic acids and lysosomal content. Beyond its use as a stain, the unique photophysical and chemical properties of the acridine scaffold have inspired the development of a vast array of derivatives with applications ranging from targeted anticancer therapy to advanced bio-imaging. This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of key acridine orange derivatives for researchers and professionals in drug development.

The Acridine Scaffold: A Privileged Structure in Medicinal Chemistry

The tricyclic aromatic system of acridine provides a rigid, planar structure ideal for intercalation into the DNA double helix. This fundamental interaction forms the basis of the biological activity of many acridine derivatives. The synthesis of the acridine core can be accomplished through several methods, with the Bernthsen acridine synthesis being a classic approach. This method involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid.

Modifications to the acridine core, particularly at the 9-position, have been a major focus of synthetic efforts. The introduction of various substituents at this position can dramatically alter the molecule's DNA binding affinity, cellular uptake, and biological activity. Furthermore, derivatization of the amino groups at the 3 and 6 positions allows for the fine-tuning of solubility, fluorescence properties, and target specificity.

Synthesis of Key Acridine Orange Derivatives

The synthesis of acridine orange derivatives often starts from commercially available precursors like 9-chloroacridine (B74977), which can be prepared from acridone. The 9-chloro substituent is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Synthesis of 9-Anilinoacridine Derivatives

A prominent class of acridine derivatives with potent anticancer activity is the 9-anilinoacridines. Amsacrine, a well-known example, was developed as a topoisomerase II inhibitor. The general synthesis involves the reaction of 9-chloroacridine with an appropriately substituted aniline (B41778).

Experimental Protocol: General Synthesis of 9-Anilinoacridine Derivatives

-

Starting Materials: 9-chloroacridine, substituted aniline, and a suitable solvent (e.g., ethanol, isopropanol, or dimethylformamide).

-

Reaction: A solution of 9-chloroacridine and a slight excess of the substituted aniline in the chosen solvent is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.

-

Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Acridine-Peptide Conjugates

To enhance cellular uptake and target specificity, acridine derivatives have been conjugated to peptides, including cell-penetrating peptides (CPPs) and nuclear localization signals (NLSs). These conjugates can exploit specific cellular transport mechanisms to deliver the acridine payload to its site of action.

Experimental Protocol: Solid-Phase Synthesis of an Acridine-Peptide Conjugate

-

Peptide Synthesis: The peptide sequence is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Acridine Moiety Preparation: An acridine derivative with a carboxylic acid functionality is prepared. This is often achieved by modifying the 9-position of the acridine core with a linker containing a terminal carboxyl group.

-

Coupling: The N-terminus of the resin-bound peptide is deprotected, and the carboxylic acid-functionalized acridine derivative is coupled to the peptide using a standard peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Cleavage and Deprotection: The acridine-peptide conjugate is cleaved from the solid support, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified conjugate is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data of Acridine Orange Derivatives

The photophysical and biological properties of acridine orange derivatives are critical for their application. The following tables summarize key quantitative data for selected derivatives.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Acridine Orange (DNA-bound) | 502 | 525 | 0.45 | Nucleic Acid Staining |

| Acridine Orange (RNA-bound) | 460 | 650 | 0.10 | Nucleic Acid Staining |

| Amsacrine | 435 | 530 | - | Anticancer Agent |

| Proflavine | 444 | 510 | 0.33 | Antiseptic, Photosensitizer |

Biological Activity and Signaling Pathways

The biological effects of acridine orange derivatives are often mediated by their interaction with DNA, leading to the inhibition of DNA replication and transcription. Many derivatives are also potent inhibitors of topoisomerase enzymes, which are crucial for maintaining DNA topology.

Topoisomerase II Inhibition

Amsacrine and other 9-anilinoacridines function as topoisomerase II poisons. They intercalate into DNA and stabilize the covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis.

Caption: Inhibition of Topoisomerase II by Acridine Derivatives.

Lysosomotropic Properties and Photodynamic Therapy

The basic nature of the amino groups on the acridine scaffold leads to the accumulation of these molecules in acidic organelles, such as lysosomes. This lysosomotropic property can be exploited for targeted therapies. Upon irradiation with light of a specific wavelength, some acridine derivatives can generate reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and cell death. This forms the basis of their application in photodynamic therapy (PDT).

Caption: Workflow of Acridine-Based Photodynamic Therapy.

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of novel acridine orange derivatives as potential anticancer agents follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: Drug Discovery Workflow for Acridine Derivatives.

Conclusion and Future Directions

The acridine scaffold remains a highly valuable platform for the development of novel therapeutic agents and biological probes. The synthetic versatility of the acridine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of properties such as target affinity, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of highly targeted acridine derivatives, such as antibody-drug conjugates (ADCs) and theranostic agents that combine diagnostic imaging with therapeutic activity. The continued exploration of the rich chemistry of acridine orange and its derivatives holds great promise for addressing unmet needs in medicine, particularly in the field of oncology.

Methodological & Application

Application Notes and Protocols for 10-Dodecylacridine Orange Bromide (DAO) Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Dodecylacridine Orange Bromide (DAO) is a hydrophobic, fluorescent probe that selectively stains the inner mitochondrial membranes of live cells. A key feature of DAO is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and structural integrity, particularly in the context of apoptosis and cellular stress studies. This document provides detailed protocols and data for the application of DAO in live-cell fluorescence microscopy.

Principle of Staining

DAO is a lipophilic cation belonging to the acridine (B1665455) orange family of dyes. Its dodecyl (C12) alkyl chain facilitates its partitioning into cellular membranes. It exhibits a high affinity for the inner mitochondrial membrane. Unlike some other mitochondrial dyes, its localization is not primarily driven by the mitochondrial membrane potential. This property allows for the visualization and quantification of mitochondrial content even in cells where the mitochondrial potential is compromised, such as during apoptosis.

Product Information

| Property | Value | Source |

| Synonyms | DAO; Acridine orange-10-dodecyl bromide; Dodecyl-Acridine Orange; BDA; D455; DADAB; 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide | [1] |

| CAS Number | 41387-42-2 | [1] |

| Molecular Formula | C₂₉H₄₄BrN₃ | [1] |

| Molecular Weight | 514.58 g/mol | [1] |

| Solubility | Soluble in DMSO, ethanol, or methanol. | [1] |

| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [1] |

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

-

To prepare a 1 mM stock solution, dissolve 5.15 mg of this compound (MW: 514.58 g/mol ) in 10 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

2. Working Solution (100 nM - 1 µM):

-

On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration.

-

A starting concentration of 100-500 nM is recommended for initial experiments. The optimal concentration may vary depending on the cell type and experimental conditions.

Live Cell Staining for Fluorescence Microscopy

This protocol is suitable for adherent cells cultured in chambered cover glasses or multi-well plates.

Materials:

-

Live cells cultured on a suitable imaging vessel.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

This compound (DAO) stock solution (1 mM in DMSO).

-

Fluorescence microscope with appropriate filters.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in your chosen imaging vessel. Ensure the cells are healthy and actively growing.

-

Preparation of Staining Solution: Dilute the 1 mM DAO stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration (e.g., 200 nM).

-

Staining: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.

-

Add the DAO staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.

-

Washing (Optional but Recommended): After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh, dye-free culture medium to reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Immediately proceed to image the stained cells using a fluorescence microscope.

Fluorescence Microscopy Settings

| Parameter | Recommended Setting | Note |

| Excitation Wavelength (λex) | ~490 nm | Based on the spectral properties of closely related acridine orange derivatives.[1] |

| Emission Wavelength (λem) | ~520 nm | The emission of acridine orange derivatives bound to mitochondria is typically in the green spectrum.[1] |

| Microscope Filter Set | A standard FITC or GFP filter set is generally suitable. | |

| Objective | Use an objective appropriate for the desired magnification and resolution (e.g., 20x, 40x, or 63x oil immersion). | |

| Light Source | Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching. | |

| Exposure Time | Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector. |

Diagrams

Caption: Experimental workflow for staining live cells with this compound.

Caption: Simplified mechanism of this compound staining in live cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |